molecular formula C12H13NO2 B14594295 1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester CAS No. 61211-39-0

1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester

Cat. No.: B14594295
CAS No.: 61211-39-0
M. Wt: 203.24 g/mol
InChI Key: IAEDWMHFLRDFQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester typically involves the condensation of isoquinoline derivatives with acetic acid or its derivatives. One common method is the Fischer esterification, where isoquinolineacetic acid reacts with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Properties

IUPAC Name

methyl 2-(3,4-dihydroisoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEDWMHFLRDFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485486
Record name 1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61211-39-0
Record name 1-Isoquinolineacetic acid, 3,4-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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